1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole typically involves the reaction of 3,5-diphenyl-1H-pyrazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propargyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3,5-diphenyl-1H-pyrazole: Lacks the propargyl group, which may affect its reactivity and biological activity.
3,5-Diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole: Similar structure but without the methyl group at the 1-position.
Uniqueness
1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole is unique due to the presence of both the methyl and propargyl groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
CAS No. |
60627-65-8 |
---|---|
Molecular Formula |
C19H16N2O |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
1-methyl-3,5-diphenyl-4-prop-2-ynoxypyrazole |
InChI |
InChI=1S/C19H16N2O/c1-3-14-22-19-17(15-10-6-4-7-11-15)20-21(2)18(19)16-12-8-5-9-13-16/h1,4-13H,14H2,2H3 |
InChI Key |
AYSFTTJNGMATNY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)OCC#C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.